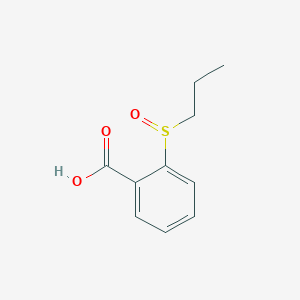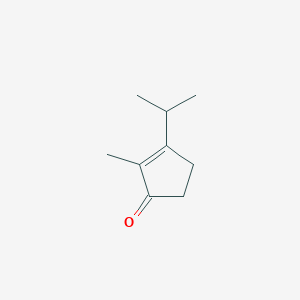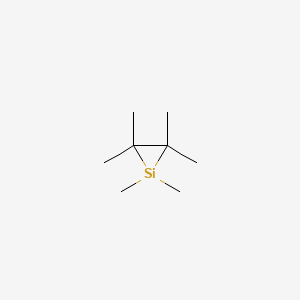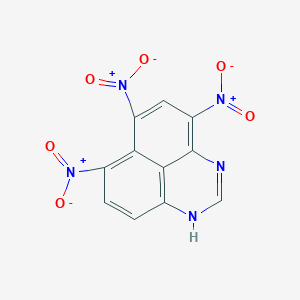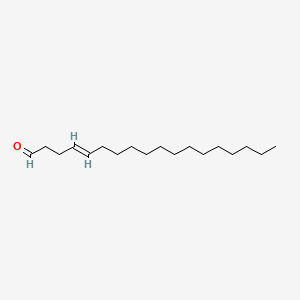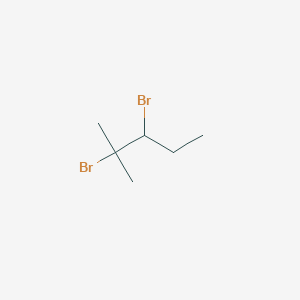
5-(Diethoxymethyl)-4-(hydroxymethyl)thiolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Diethoxymethyl)-4-(hydroxymethyl)thiolan-3-ol is a chemical compound with a unique structure that includes a thiolane ring substituted with diethoxymethyl and hydroxymethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethoxymethyl)-4-(hydroxymethyl)thiolan-3-ol typically involves the reaction of thiolane derivatives with appropriate reagents to introduce the diethoxymethyl and hydroxymethyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Purification techniques, including distillation and chromatography, are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Diethoxymethyl)-4-(hydroxymethyl)thiolan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The diethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a variety of functional groups.
Wissenschaftliche Forschungsanwendungen
5-(Diethoxymethyl)-4-(hydroxymethyl)thiolan-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(Diethoxymethyl)-4-(hydroxymethyl)thiolan-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiolan-3-ol: A related compound with a similar thiolane ring structure but lacking the diethoxymethyl and hydroxymethyl substitutions.
3-(Aminomethyl)thiolan-3-ol: Another derivative with an aminomethyl group instead of the diethoxymethyl and hydroxymethyl groups.
Uniqueness
5-(Diethoxymethyl)-4-(hydroxymethyl)thiolan-3-ol is unique due to its specific substitutions, which confer distinct chemical and biological properties. These differences make it valuable for specific applications where other thiolane derivatives may not be suitable.
Eigenschaften
CAS-Nummer |
55531-68-5 |
|---|---|
Molekularformel |
C10H20O4S |
Molekulargewicht |
236.33 g/mol |
IUPAC-Name |
5-(diethoxymethyl)-4-(hydroxymethyl)thiolan-3-ol |
InChI |
InChI=1S/C10H20O4S/c1-3-13-10(14-4-2)9-7(5-11)8(12)6-15-9/h7-12H,3-6H2,1-2H3 |
InChI-Schlüssel |
KEELSMKFAIRJEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C1C(C(CS1)O)CO)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


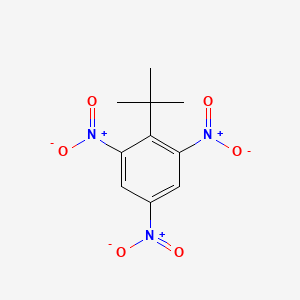
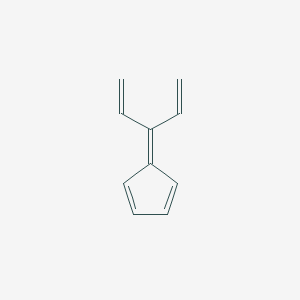
![Ethyl [phenyl(propylamino)methyl]phosphonate](/img/structure/B14629078.png)
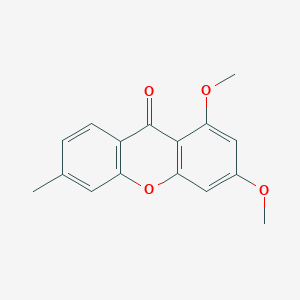
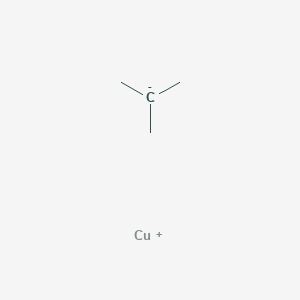
![1-({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14629083.png)
![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]cyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;iodide](/img/structure/B14629090.png)

